molecular formula C16H19N5O3 B2600417 7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-90-3

7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2600417
CAS No.: 1105244-90-3
M. Wt: 329.36
InChI Key: OVWPMZCSWRSZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This particular compound is characterized by its unique structure, which includes a methoxyphenethyl group, a methyl group, and a methylamino group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as adenine or other purine derivatives.

    Substitution Reactions:

    Methylation: The methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Amination: The methylamino group is introduced through an amination reaction, often using methylamine or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

    Substitution: The aromatic ring and the purine core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, 7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is studied for its potential interactions with nucleic acids and proteins. It may serve as a probe or inhibitor in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific biological targets.

Industry

In industry, the compound could be used in the development of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

7-(4-Methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s methoxyphenethyl group provides additional sites for chemical interaction, potentially leading to novel applications and effects.

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-17-15-18-13-12(14(22)19-16(23)20(13)2)21(15)9-8-10-4-6-11(24-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWPMZCSWRSZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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